H-Boroproline Pinacol Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

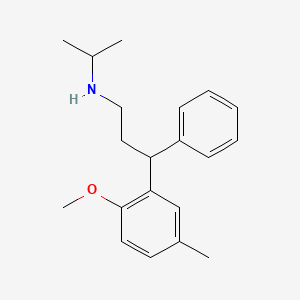

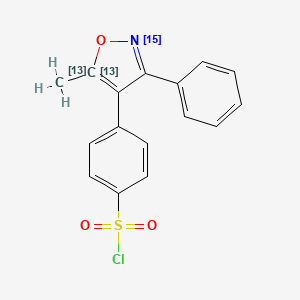

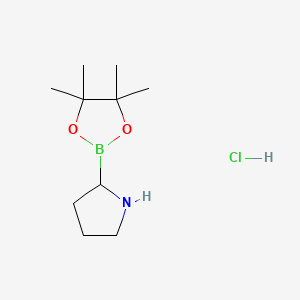

H-Boroproline Pinacol Hydrochloride is a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . It has a molecular weight of 233.54 and a molecular formula of C10H20BNO2•HCl .

Molecular Structure Analysis

The molecular structure of H-Boroproline Pinacol Hydrochloride is represented by the formula C10H20BNO2•HCl . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.

Chemical Reactions Analysis

Pinacol boronic esters, such as H-Boroproline Pinacol Hydrochloride, are involved in various chemical reactions. For instance, they undergo catalytic protodeboronation, a process that involves the removal of a boron group from the molecule . This reaction is utilized in the formal anti-Markovnikov alkene hydromethylation, a valuable transformation .

Aplicaciones Científicas De Investigación

Inhibitor of Dipeptidyl Aminopeptidase IV

H-Boroproline Pinacol Hydrochloride is known to be a proline boronic acid analog inhibitor of dipeptidyl aminopeptidase IV . This enzyme plays a significant role in glucose metabolism, making this compound potentially useful in the research of diabetes and related metabolic disorders.

Semipinacol Rearrangement Reactions

The compound can be used in semipinacol rearrangement reactions . These reactions are exceptionally useful in the synthesis of β-functionalized ketones, creation of quaternary carbon centers, and construction of challenging carbocycles . This makes H-Boroproline Pinacol Hydrochloride a valuable tool in organic synthesis.

Development of Novel Rearrangement Reactions

H-Boroproline Pinacol Hydrochloride can be used in the development of novel rearrangement reactions . Recent breakthroughs in novel electrophiles, tandem processes, and enantioselective catalytic transformations have enriched the toolbox of this chemistry .

Natural Product Synthesis

The compound can be used in the strategic applications of semipinacol rearrangement methodology in natural product synthesis . This is particularly useful in the total synthesis and biomimetic synthesis of natural products .

Pinacol Rearrangement Reactions

H-Boroproline Pinacol Hydrochloride can be used in pinacol rearrangement reactions . These reactions allow for the conversion of 1,2-diols into carbonyl compounds, specifically pinacolones . These pinacolones serve as crucial building blocks in the synthesis of various compounds with diverse applications in the chemical industry .

Synthesis of Pharmaceuticals

The compound can be used in the synthesis of pharmaceuticals . Given the importance of pinacol rearrangement reactions, extensive research has been conducted to explore different aspects of this transformation . This makes H-Boroproline Pinacol Hydrochloride a valuable tool in pharmaceutical research.

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8;/h8,12H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACPBWGBUOFTBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCCN2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747211 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Boroproline Pinacol Hydrochloride | |

CAS RN |

123948-28-7 |

Source

|

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.